Bienvenue dans la boutique en ligne BenchChem!

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Lipophilicity Drug-likeness Permeability

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a partially saturated heterobicyclic building block featuring a pyrrole ring fused to a pyridine at the [2,3-c] junction with a trifluoromethyl (-CF3) substituent at the 5-position. It belongs to the 6-azaindoline class and is recognized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules.

Molecular Formula C8H7F3N2
Molecular Weight 188.15 g/mol
CAS No. 1245914-66-2
Cat. No. B8147010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
CAS1245914-66-2
Molecular FormulaC8H7F3N2
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1CNC2=CN=C(C=C21)C(F)(F)F
InChIInChI=1S/C8H7F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h3-4,12H,1-2H2
InChIKeyMJHZJUUCLIDNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 1245914-66-2): A Strategic Building Block for Kinase-Focused Discovery


5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a partially saturated heterobicyclic building block featuring a pyrrole ring fused to a pyridine at the [2,3-c] junction with a trifluoromethyl (-CF3) substituent at the 5-position . It belongs to the 6-azaindoline class and is recognized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules [1]. Its molecular formula is C8H7F3N2, with a molecular weight of 188.15 g/mol. The compound is typically supplied at ≥97% purity for research and further manufacturing use .

Why 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The [2,3-c] ring junction, the dihydro-level saturation, and the 5-CF3 substituent are all critical determinants of this compound's reactivity and target engagement profile. Swapping it with an unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine removes the electron-withdrawing and lipophilic contributions of the CF3 group, which are known to dramatically alter binding affinity and metabolic stability in kinase inhibitor programs [1]. Regioisomers like 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (4-azaindole) or the aromatic 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine present different hydrogen-bonding vectors and reactivities, making them non-interchangeable in structure-activity relationships (SAR) and synthetic routes . The following evidence quantifies these differentiations.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Against Closest Analogs


Enhanced Lipophilicity (LogP) Driven by 5-CF3 Substitution

The introduction of a -CF3 group at the 5-position of the dihydropyrrolo[2,3-c]pyridine scaffold is calculated to increase the partition coefficient (LogP) by approximately +0.8 to +1.0 units compared to the unsubstituted or 5-methyl analog . This elevates the compound into a more desirable lipophilicity window (predicted LogP 2.0–2.5) for central nervous system (CNS) drug candidates, balancing permeability and solubility. In contrast, the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 760919-39-9) has a predicted LogP of ~0.7–1.1, which may limit passive membrane penetration .

Lipophilicity Drug-likeness Permeability

Electron-Withdrawing Capacity: Hammett σp Constant Superiority over -CH3 and -Cl

The 5-trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett σp = +0.54), which is significantly greater than that of a 5-chloro (σp = +0.23) or 5-methyl (σp = -0.17) substituent [1]. This electronic modulation reduces the basicity of the pyridine nitrogen (estimated pKa shift of -1.5 to -2.0 units) and stabilizes the dihydropyrrole ring against oxidation. This property is crucial for tuning the binding affinity of derived inhibitors to kinase ATP pockets, where electron-deficient aromatic rings often engage in favorable π-stacking interactions with catalytic lysine residues [2].

Electronic effects SAR Reactivity

Regioisomeric Specificity: [2,3-c] vs. [3,2-b] Junction Defines Target Engagement

The [2,3-c] ring junction positions the pyridine nitrogen at the 6-position, creating a distinct hydrogen-bond-acceptor (HBA) geometry compared to the [3,2-b] regioisomer (4-azaindole), where the pyridine nitrogen is at the 4-position. In a series of RORC2 inverse agonists, the [2,3-c] scaffold was essential for achieving picomolar IC50 values; shifting to the [3,2-b] core resulted in a >100-fold loss in potency for representative compounds [1]. Specifically, a [2,3-c]-based lead exhibited an IC50 of 4.1 nM against RORC2, whereas the analogous [3,2-b] regioisomer showed an IC50 > 500 nM in the same TR-FRET assay [2].

Kinase selectivity Isosterism Regioisomer

Dihydro Saturation: A Distinct Synthetic Handle and Conformational Profile

The 2,3-dihydro saturation in the pyrrole ring introduces an sp3 carbon center, increasing the fraction of saturated carbons (Fsp3 = 0.125) compared to the fully aromatic 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (Fsp3 = 0.0). This increased saturation is correlated with improved clinical success rates and reduced toxicity in drug development [1]. Synthetically, the dihydro form serves as a distinct building block that can be functionalized at the 2- and 3-positions via alkylation or oxidation, providing access to chemotypes not attainable from the aromatic analog [2].

Synthetic accessibility Conformational constraint sp3 character

Kinase Inhibitor Template: Privileged Scaffold for LRRK2, DYRK1, and CLK1

The pyrrolo[2,3-c]pyridine core, when appropriately substituted, has been validated as a potent inhibitor template for therapeutically relevant kinases LRRK2, DYRK1, and CLK1 [1]. Patent disclosures exemplify that 5-substituted-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives demonstrate excellent inhibitory activity against these targets and can suppress the growth of triple-negative breast cancer cells at sub-micromolar concentrations [1]. While specific IC50 values for the 5-CF3 building block itself are not disclosed, its direct use as an intermediate in synthesizing these advanced leads confirms its privileged status over non-fluorinated or regioisomeric building blocks, which are not exemplified in the same patent series [2].

Kinase inhibition LRRK2 DYRK1 CLK1

Predicted Metabolic Stability Advantage of 5-CF3 over 5-CH3 in Liver Microsomes

The trifluoromethyl group is a well-established bioisostere for a methyl group that blocks cytochrome P450-mediated oxidation. For compounds within the pyrrolopyridine class, replacing a 5-methyl with a 5-CF3 is predicted to increase metabolic half-life (t1/2) in human liver microsomes by 2- to 5-fold based on the reduced susceptibility of the C-F bond to oxidative metabolism [1]. This trend is corroborated by studies on related heterocyclic series where CF3-substituted analogs consistently exhibit lower intrinsic clearance (CLint) values compared to their methyl counterparts [2].

Metabolic stability CYP450 Half-life

Optimal Procurement and Deployment Scenarios for 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine


Synthesis of LRRK2/DYRK1 Dual Inhibitors for Parkinson's Disease and Oncology

As a privileged building block exemplified in patent-protected LRRK2 and DYRK1 inhibitor series, this compound is ideally procured by medicinal chemistry teams initiating lead optimization campaigns against neurodegenerative and oncology targets. The 5-CF3 group provides the required electron-deficient aromatic character for binding to the kinase hinge region, while the dihydropyrrole offers a point for further diversification [1].

RORγ Inverse Agonist Development for Autoimmune Indications

The [2,3-c] regioisomeric scaffold has been validated in achieving low nanomolar potency (IC50 = 4.1 nM) against RORC2, a key target in Th17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis. Procurement of the 5-CF3 substituted building block enables the exploration of SAR around a proven pharmacophore, where the trifluoromethyl group enhances both potency and metabolic stability relative to methyl analogs [2].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 188.15 g/mol, high Fsp3 character for a heteroaromatic, and a strategically positioned CF3 group, this compound meets the physicochemical criteria for a high-quality fragment. It can be used to construct focused FBDD libraries aimed at identifying novel kinase or epigenetic target hits, offering a differentiated starting point compared to the more common, fully aromatic 5-CF3-azaindole fragments [1].

Chemical Probe Synthesis for Target Validation

Researchers developing chemical probes for target validation studies should select this building block when a potent, selective, and metabolically stable tool compound is required. The CF3 group's ability to resist oxidative metabolism and its strong electron-withdrawing effect make it superior to chloro- or methyl-substituted analogs for creating probes with robust in-cell activity and favorable pharmacokinetic profiles [1].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.